2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives, characterized by a fused thiophene-pyrimidine core. The molecule features a phenyl group at position 3 of the pyrimidine ring and a sulfanylacetamide side chain substituted with a 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₂₁H₁₆F₃N₃O₃S₂, with a molecular weight of 503.49 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to aromatic and electron-withdrawing substituents .
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3S2/c22-21(23,24)30-15-8-6-13(7-9-15)25-17(28)12-32-20-26-16-10-11-31-18(16)19(29)27(20)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXLYYDBOHRHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of anti-infective and anticancer agents. Its complex structure combines elements that have shown biological activity in various studies.
- Molecular Formula: C25H20N4O2S2
- Molecular Weight: 472.58 g/mol
- CAS Number: 1427782-89-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Wnt Pathway Inhibition
Research has demonstrated that this compound acts as a potent inhibitor of the Wnt signaling pathway. Specifically, it blocks the phosphorylation of Dishevelled (Dvl2), a crucial effector in this pathway, in HEK293 cells. This inhibition is significant because the Wnt pathway is often dysregulated in cancers and other diseases .
2. Effects on Cellular Morphogenesis
In cultured embryonic kidney cells, the compound has been shown to inhibit Wnt-mediated branching morphogenesis. This suggests its potential application in developmental biology and cancer therapeutics where Wnt signaling plays a pivotal role .
3. Stability and Metabolism
In pharmacokinetic studies, the compound exhibited stability in human plasma for over 24 hours but showed rapid metabolism in rodent models (e.g., half-life of 190 minutes in rat plasma). This differential stability indicates potential species-specific metabolic pathways that could affect its efficacy and safety profile in humans versus animal models .
4. Zebrafish Model Studies
In vivo studies using zebrafish embryos revealed that this compound effectively inhibited posterior axis formation, a process dependent on Wnt/β-catenin signaling. This finding underscores its role as a developmental inhibitor and highlights its utility in studying embryonic development .
Structure-Activity Relationship (SAR)
The structure of this compound provides insight into its biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Thienopyrimidine core | Inhibition of Wnt signaling |
| Trifluoromethoxy group | Enhances lipophilicity and cellular uptake |
| Acetamide moiety | Contributes to binding affinity to target proteins |
Case Studies and Research Findings
- Anti-Infective Properties : The thienopyrimidine scaffold has been associated with broad-spectrum anti-infective properties. Various derivatives have demonstrated antibacterial and antiviral activities, suggesting that modifications to this compound could yield new therapeutic agents .
- Anticancer Potential : Compounds similar to this one have been investigated for their anticancer properties due to their ability to modulate critical signaling pathways involved in tumorigenesis. The inhibition of the Wnt pathway is particularly relevant for colorectal and breast cancers where aberrant Wnt signaling is prevalent .
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The acetamide group (-N-(4-(trifluoromethoxy)phenyl)acetamide) is critical for biological activity and participates in reactions typical of secondary amides:
Thioether Reactivity
The thioether linkage (-S-) in the molecule enables sulfur-specific transformations:
Thieno[3,2-d]pyrimidinone Core Modifications
The bicyclic heteroaromatic system undergoes regioselective reactions:
Trifluoromethoxy Group Stability
The -OCF₃ group is typically resistant to hydrolysis but participates in select reactions:
Cross-Coupling Reactions
The phenyl and heteroaromatic rings facilitate transition-metal-catalyzed couplings:
Photochemical and Thermal Stability
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Hydrophobicity: The 4-methylphenyl substituent in increases lipophilicity (logP ~3.5 vs. ~3.2 for the target compound), which may influence membrane permeability .
- Bioactivity: The benzothiazole substituent in confers distinct hydrogen-bonding capabilities, as seen in its role as an inhibitor of Wnt signaling (IWP-3) .
Key Findings:
- Synthesis Efficiency: The target compound’s synthesis likely follows a route involving K₂CO₃-mediated nucleophilic substitution, as described for related derivatives . Yields are comparable to those of other acetamide-linked pyrimidines .
- Thermal Stability: Higher melting points in chlorinated analogs (e.g., >258°C for ) suggest greater crystallinity due to halogen-based intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
